
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide derivatives involves complex organic reactions. One of the papers describes a method for synthesizing highly substituted N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction. This process starts from accessible materials and includes a rare 1,2-alkynyl migration onto a gold carbenoid, which is a significant addition to the chemistry of gold carbenoids and group migration .
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various analytical techniques. For instance, the crystal structure of a similar compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, was characterized using single-crystal X-ray diffraction. This compound crystallizes in the monoclinic space group P21/c, with specific lattice parameters and a final R value indicating the quality of the crystal structure obtained .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are quite intricate. The aminohalogenation reaction mentioned in one of the papers is an example of the type of chemical reactions used to synthesize these molecules. This particular reaction led to the unexpected synthesis of the compound, which suggests that the reaction conditions can lead to novel products with interesting substituents on the furan ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined through various techniques such as melting point (mp), infrared spectroscopy (IR), nuclear magnetic resonance (1H NMR), electron impact mass spectrometry (EIMS), and electrospray ionization high-resolution mass spectrometry (ESIHRMS). These techniques provide a comprehensive understanding of the properties of the synthesized compounds, such as their stability, purity, and functional groups present .
Aplicaciones Científicas De Investigación
Chemical and Pharmaceutical Research
The chemical compound N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide, characterized by its furan and indole moieties, holds significance in the development of new materials and pharmaceuticals. The furan component is integral in the synthesis of versatile reagents like 5-Hydroxymethylfurfural (HMF) and its derivatives, which are pivotal in producing a wide range of products including polymers, fuels, pharmaceuticals, and pesticides (Chernyshev, Kravchenko, & Ananikov, 2017). Similarly, the indole part of the molecule is a core structure in Indolylarylsulfones, recognized for their significant role as human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors, opening avenues for AIDS treatment and related infections (Famiglini & Silvestri, 2018).
Biofuel Development
The furan segment of the molecule correlates with research on 2,5-Dimethylfuran (DMF), a promising biofuel derived from renewable lignocellulosic biomass. Studies highlight DMF's potential in addressing the shortage of fossil fuels and mitigating the environmental impact, marking it as a sustainable alternative energy source (Hoang, Nižetić, & Ölçer, 2021).
Material Science and Green Chemistry
Furan derivatives are also instrumental in the field of material science and green chemistry. They are involved in the valorization of sugars from lignocellulosic biomass for the production of valuable chemicals like 5-Hydroxymethylfurfural (5-HMF) and furfural. These chemicals serve as building blocks for a range of products, emphasizing the importance of furan compounds in sustainable chemical synthesis and material development (Esteban, Vorholt, & Leitner, 2020).
Mecanismo De Acción
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . The specific targets of “N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide” would depend on the specific structure and functional groups of the compound.
Mode of action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they target . For “this compound”, the mode of action would need to be determined through experimental studies.
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to bind to multiple receptors . The specific pathways affected by “this compound” would depend on its specific targets.
Result of action
The molecular and cellular effects of indole derivatives can vary widely depending on their specific structure and the receptors they target . The effects of “this compound” would need to be determined through experimental studies.
Propiedades
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-16-9-10-17(2)22(14-16)28(25,26)23-15-20(21-8-5-13-27-21)24-12-11-18-6-3-4-7-19(18)24/h3-10,13-14,20,23H,11-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJSLPVRSSTFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

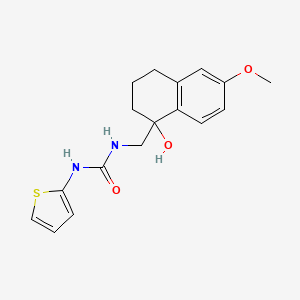
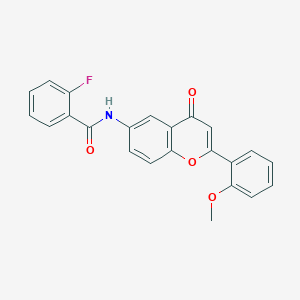
![3-(1,3-Benzodioxol-5-yl)-5-benzyl-8-ethoxypyrazolo[4,3-c]quinoline](/img/structure/B2565835.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2565836.png)

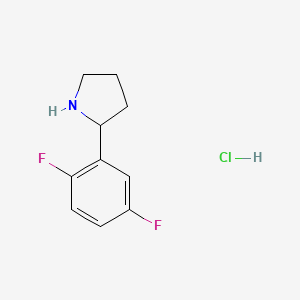
![8-(3,5-dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2565842.png)
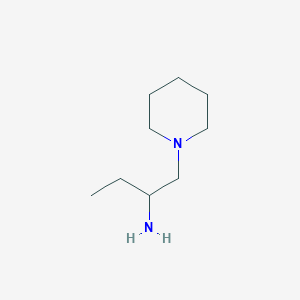
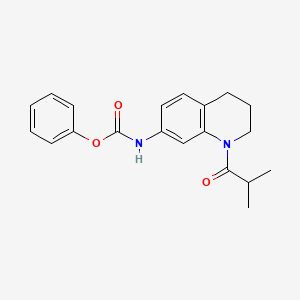
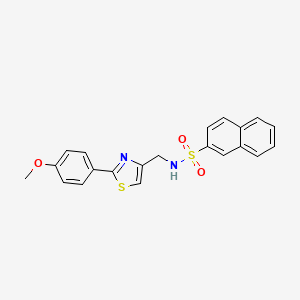

![(2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2565848.png)
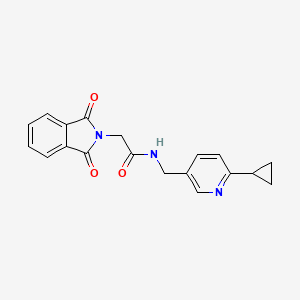
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2565851.png)